molecular formula C10H11NO4 B12071793 3-Acetyl-2-amino-6-methoxybenzoic acid CAS No. 213340-75-1

3-Acetyl-2-amino-6-methoxybenzoic acid

Cat. No.: B12071793
CAS No.: 213340-75-1
M. Wt: 209.20 g/mol
InChI Key: ZJPUCEFZLDXZEB-UHFFFAOYSA-N
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Description

3-Acetyl-2-amino-6-methoxybenzoic acid is an organic compound with the molecular formula C10H11NO4 It is a derivative of benzoic acid, featuring an acetyl group at the third position, an amino group at the second position, and a methoxy group at the sixth position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetyl-2-amino-6-methoxybenzoic acid typically involves the following steps:

    Starting Material: The synthesis begins with 2-amino-6-methoxybenzoic acid.

    Acetylation: The amino group is acetylated using acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation.

    Purification: The product is purified using recrystallization techniques to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-Acetyl-2-amino-6-methoxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol or other reduced forms.

    Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) or alkylating agents can be used for substitution reactions.

Major Products

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Alcohols or other reduced forms.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

3-Acetyl-2-amino-6-methoxybenzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Acetyl-2-amino-6-methoxybenzoic acid involves its interaction with specific molecular targets. The acetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The methoxy group can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3-methoxybenzoic acid: Similar structure but lacks the acetyl group.

    2-Amino-6-methoxybenzoic acid: Similar structure but lacks the acetyl group.

    3-Acetyl-2-methoxybenzoic acid: Similar structure but lacks the amino group.

Uniqueness

3-Acetyl-2-amino-6-methoxybenzoic acid is unique due to the presence of both the acetyl and amino groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for diverse applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

CAS No.

213340-75-1

Molecular Formula

C10H11NO4

Molecular Weight

209.20 g/mol

IUPAC Name

3-acetyl-2-amino-6-methoxybenzoic acid

InChI

InChI=1S/C10H11NO4/c1-5(12)6-3-4-7(15-2)8(9(6)11)10(13)14/h3-4H,11H2,1-2H3,(H,13,14)

InChI Key

ZJPUCEFZLDXZEB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C(=C(C=C1)OC)C(=O)O)N

Origin of Product

United States

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